molecular formula C20H33N3O2 B11799564 tert-Butyl ethyl(3-(1-isobutylpyrrolidin-2-yl)pyridin-2-yl)carbamate

tert-Butyl ethyl(3-(1-isobutylpyrrolidin-2-yl)pyridin-2-yl)carbamate

Cat. No.: B11799564
M. Wt: 347.5 g/mol
InChI Key: NYWBWKJZSPNJBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ethyl(3-(1-isobutylpyrrolidin-2-yl)pyridin-2-yl)carbamate: is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, an ethyl group, and a pyrrolidine ring attached to a pyridine ring. It is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ethyl(3-(1-isobutylpyrrolidin-2-yl)pyridin-2-yl)carbamate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the pyridine ring. The tert-butyl and ethyl groups are then added through a series of reactions involving carbamate formation. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ethyl(3-(1-isobutylpyrrolidin-2-yl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl ethyl(3-(1-isobutylpyrrolidin-2-yl)pyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new materials and catalysts .

Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may also serve as a precursor for the synthesis of biologically active compounds .

Medicine: In medicine, this compound may be investigated for its potential therapeutic properties. It could be used in the development of new drugs or as a tool for studying disease mechanisms .

Industry: In industry, this compound is used in the production of various chemicals and materials. It may be employed in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl ethyl(3-(1-isobutylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

  • tert-Butyl (2-(pyrrolidin-3-yl) ethyl)carbamate
  • tert-Butyl 5-tosyl-5H-pyrrolo [2,3-b]pyrazin-2-ylcarbamate
  • tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)piperidine-1-carboxylate

Uniqueness: tert-Butyl ethyl(3-(1-isobutylpyrrolidin-2-yl)pyridin-2-yl)carbamate is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit specific chemical reactivity .

Biological Activity

tert-Butyl ethyl(3-(1-isobutylpyrrolidin-2-yl)pyridin-2-yl)carbamate, with the CAS number 1352518-96-7, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its pharmacological significance.

The molecular formula of this compound is C20H33N3O2C_{20}H_{33}N_{3}O_{2}, with a molecular weight of approximately 347.5 g/mol. The compound features a pyridine ring and a pyrrolidine moiety, which are often associated with various biological activities.

PropertyValue
CAS Number1352518-96-7
Molecular FormulaC20H33N3O2
Molecular Weight347.5 g/mol

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly those related to the central nervous system (CNS). The presence of the pyrrolidine and pyridine structures suggests potential activity as a modulator of neurotransmitter receptors, possibly affecting dopamine and serotonin pathways.

Pharmacological Studies

Research on similar compounds has indicated that derivatives containing pyrrolidine and pyridine can exhibit significant pharmacological effects, including:

  • Antidepressant Activity : Compounds with similar structures have shown promise in treating mood disorders by modulating serotonin levels.
  • Cognitive Enhancement : Certain derivatives have been linked to improvements in cognitive function, potentially through cholinergic mechanisms.
  • Analgesic Properties : Some studies suggest that these compounds may also possess pain-relieving properties through interaction with opioid receptors.

Study 1: Neuropharmacological Effects

In a study examining the neuropharmacological effects of pyrrolidine derivatives, it was found that compounds similar to this compound exhibited significant anxiolytic effects in rodent models. The study utilized behavioral assays to assess anxiety levels post-administration, indicating a potential for therapeutic use in anxiety disorders.

Study 2: Cognitive Function

Another investigation focused on the cognitive-enhancing properties of pyridine-based compounds. It demonstrated that administration of these compounds improved memory retention in animal models subjected to memory impairment protocols. This suggests that this compound may have applications in treating cognitive decline associated with aging or neurodegenerative diseases.

Properties

Molecular Formula

C20H33N3O2

Molecular Weight

347.5 g/mol

IUPAC Name

tert-butyl N-ethyl-N-[3-[1-(2-methylpropyl)pyrrolidin-2-yl]pyridin-2-yl]carbamate

InChI

InChI=1S/C20H33N3O2/c1-7-23(19(24)25-20(4,5)6)18-16(10-8-12-21-18)17-11-9-13-22(17)14-15(2)3/h8,10,12,15,17H,7,9,11,13-14H2,1-6H3

InChI Key

NYWBWKJZSPNJBV-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=C(C=CC=N1)C2CCCN2CC(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.